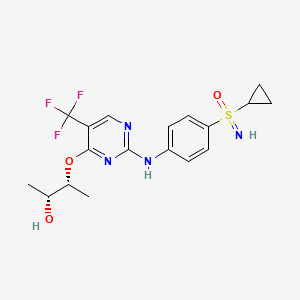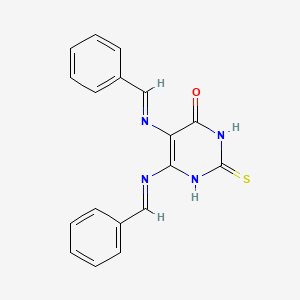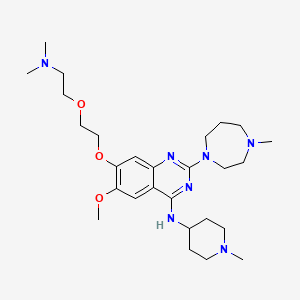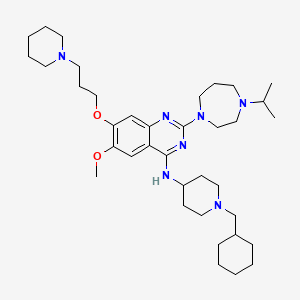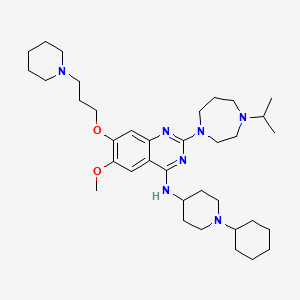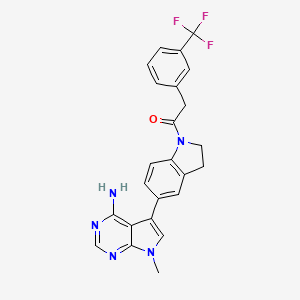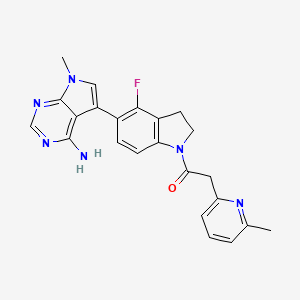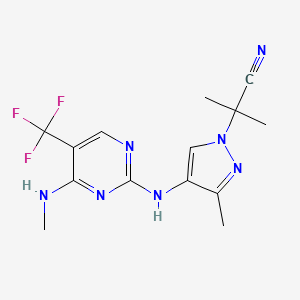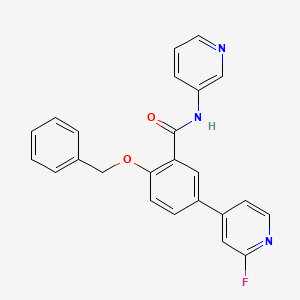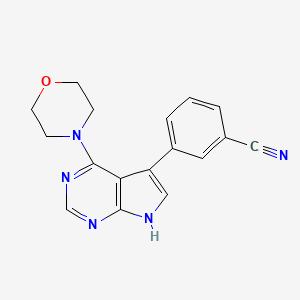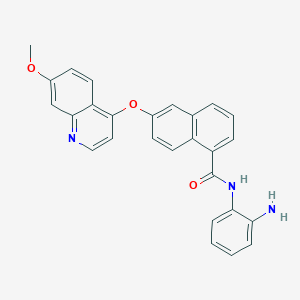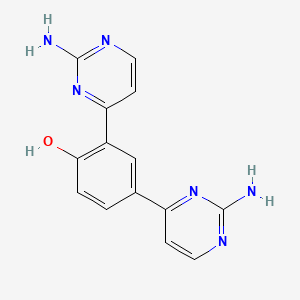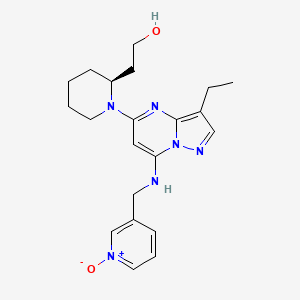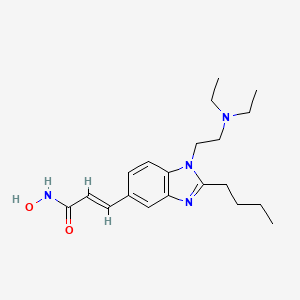
普拉西诺司他
描述
普拉西诺司他是一种口服生物利用度高的小分子组蛋白脱乙酰酶抑制剂,基于羟肟酸。 它具有潜在的抗肿瘤活性,其特点是良好的理化性质、药物学性质和药代动力学性质 . 普拉西诺司他选择性抑制组蛋白脱乙酰酶 I 类、II 类和 IV 类,但不抑制 III 类和 IIb 类中的组蛋白脱乙酰酶 6 . 这种化合物在肿瘤细胞中积累,并持续抑制组蛋白脱乙酰酶,导致乙酰化组蛋白积累,染色质重塑,肿瘤抑制基因转录,最终导致肿瘤细胞凋亡 .
科学研究应用
普拉西诺司他具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学方面,普拉西诺司他用作工具化合物,用于研究组蛋白脱乙酰酶在各种生物过程中的作用 . 在生物学方面,它用于研究组蛋白脱乙酰酶抑制对基因表达、细胞周期调控和凋亡的影响 .
在医学方面,普拉西诺司他作为治疗各种癌症的治疗剂显示出希望,包括急性髓性白血病、骨髓增生异常综合征和实体瘤 . 临床研究表明,它与其他化疗药物联合使用,可改善患者预后 . 在工业方面,普拉西诺司他用于开发新的组蛋白脱乙酰酶抑制剂和其他表观遗传疗法 .
作用机制
生化分析
Biochemical Properties
Pracinostat selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, leading to the accumulation of acetylated histones . This interaction alters the chromatin structure, enabling the transcription of tumor suppressor genes .
Cellular Effects
Pracinostat has shown to have significant effects on various types of cells. It accumulates in tumor cells and exerts a continuous inhibition to histone deacetylase . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells . It also influences cell function by inducing cell cycle arrest .
Molecular Mechanism
The molecular mechanism of Pracinostat involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, Pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Temporal Effects in Laboratory Settings
Pracinostat has demonstrated excellent in vivo anti-tumor activity in various animal models with dose-proportional pharmacodynamic effects
Dosage Effects in Animal Models
In animal models, Pracinostat has shown dose-proportional anti-tumor activity
Metabolic Pathways
It is known to affect the HDAC pathway
Transport and Distribution
The transport and distribution of Pracinostat within cells and tissues are not fully characterized. It is known to be orally bioavailable , suggesting it can be absorbed and distributed in the body
Subcellular Localization
The subcellular localization of Pracinostat and its effects on activity or function are not fully characterized. As an HDAC inhibitor, it is likely to localize to the nucleus where it can interact with histones
准备方法
普拉西诺司他是通过一系列涉及各种试剂和条件的化学反应合成的。 反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力设置,以确保获得所需的产品,其纯度和收率很高 .
普拉西诺司他的工业生产方法涉及将实验室合成放大到更大规模,同时保持相同的反应条件和试剂。 该过程需要仔细优化,以确保最终产品的质量和收率一致 .
化学反应分析
普拉西诺司他经历了几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于使用的特定条件和试剂 .
例如,普拉西诺司他可以氧化形成氧化衍生物,该衍生物可能具有不同的生物学特性。类似地,还原反应可导致形成具有改变活性的还原衍生物。 取代反应可以将不同的官能团引入普拉西诺司他分子中,从而有可能改变其药理性质 .
相似化合物的比较
普拉西诺司他类似于其他组蛋白脱乙酰酶抑制剂,如苯乙酰胺羟肟酸和贝利诺司他 . 普拉西诺司他显示出改善的药代动力学性质和与这些化合物相比更高的肿瘤暴露量 . 此外,普拉西诺司他在血液肿瘤和实体肿瘤的临床前模型中显示出更高的疗效 .
与普拉西诺司他类似的化合物包括:
- 苯乙酰胺羟肟酸
- 贝利诺司他
- 帕诺比诺司他
- 沃利诺司他
属性
IUPAC Name |
(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239196 | |
| Record name | Pracinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized. | |
| Record name | Pracinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
929016-96-6 | |
| Record name | Pracinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929016-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pracinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pracinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pracinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRACINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Pracinostat, and what is its primary target?
A1: Pracinostat (also known as SB939) is a potent, orally available histone deacetylase inhibitor (HDACi) [, , , ]. It targets and inhibits histone deacetylases, specifically showing selectivity for Class I, II, and IV isoforms [, , , , ].
Q2: How does Pracinostat exert its anticancer effects?
A2: Pracinostat inhibits histone deacetylases, leading to increased histone acetylation [, ]. This results in altered gene expression, promoting cell cycle arrest, differentiation, and programmed cell death in cancer cells [, ].
Q3: Does Pracinostat target any specific genes or pathways in cancer cells?
A3: Research indicates that Pracinostat can restore the expression of specific genes silenced in cancer cells. For instance, it reactivates the expression of Activating Transcription Factor 3 (ATF3) in bladder cancer models []. In Small Cell Lung Cancer (SCLC), Pracinostat treatment restored the expression of CDH1, a gene often suppressed due to CREBBP loss, and exhibited enhanced effectiveness in CREBBP-deleted tumors [].
Q4: Is Pracinostat's activity limited to histone proteins?
A4: While primarily known for histone deacetylase inhibition, research suggests that Pracinostat might also influence the acetylation status of non-histone proteins, potentially contributing to its anticancer effects [, ].
Q5: What is the molecular formula and weight of Pracinostat?
A5: Regrettably, the provided research abstracts do not specify the molecular formula and weight of Pracinostat. This information is crucial for a comprehensive understanding of the compound's properties and behavior. Further investigation into publicly available chemical databases or the manufacturer's documentation is recommended.
Q6: Is there any spectroscopic data available for Pracinostat?
A6: Unfortunately, the provided research abstracts do not offer any spectroscopic data for Pracinostat. Spectroscopic techniques, such as NMR and IR spectroscopy, play a vital role in confirming the chemical structure and purity of compounds, which is essential for drug development and quality control. To access this data, referring to the original research publications, patents, or contacting the manufacturer might be necessary.
Q7: What are the pharmacokinetic properties of Pracinostat?
A7: Pracinostat exhibits excellent pharmacokinetic properties [, ]. Studies demonstrate high systemic clearance in preclinical models []. It also shows good oral absorption, metabolic stability, and a favorable pharmacokinetic profile [].
Q8: How is Pracinostat metabolized?
A8: Pracinostat is primarily metabolized by CYP3A4 and CYP1A2 enzymes in the liver [].
Q9: What types of cancers has Pracinostat shown preclinical and clinical activity against?
A10: Pracinostat exhibits preclinical activity against a broad range of cancers, including acute myeloid leukemia (AML) [, , , ], myelodysplastic syndromes (MDS) [, , , ], lymphoma [, ], bladder cancer [], and small cell lung cancer [].
Q10: What is the clinical trial experience with Pracinostat?
A11: Pracinostat has been investigated in various clinical trials, primarily focusing on hematologic malignancies. Notably, it progressed to phase 3 trials in combination with Azacitidine for newly diagnosed AML patients unfit for standard intensive chemotherapy [, ].
Q11: Are there any specific patient populations where Pracinostat has shown particular promise?
A12: Pracinostat combined with Azacitidine showed promising results in elderly patients with AML who were ineligible for intensive chemotherapy, achieving high response rates [, , ].
Q12: Are there biomarkers that can predict response to Pracinostat?
A13: Research suggests that ATF3 expression could serve as a potential biomarker for Pracinostat response in bladder cancer []. In AML, the clearance of somatic mutations after treatment with Pracinostat plus Azacitidine correlated with clinical response [].
Q13: Are there any known resistance mechanisms to Pracinostat?
A14: While specific resistance mechanisms to Pracinostat are not extensively detailed in the provided abstracts, research hints that DLBCL cells relying on oxidative phosphorylation (OxPhos) exhibit lower sensitivity to Pracinostat compared to B-cell receptor (BCR) dependent DLBCL cells [, ]. Inhibiting antioxidant production in these OxPhos-DLBCL cells restored sensitivity to Pracinostat, suggesting a potential resistance mechanism [].
Q14: Is there cross-resistance with other HDAC inhibitors?
A15: The observation that OxPhos-DLBCL cells demonstrated poorer sensitivity to other HDAC inhibitors, including Vorinostat, indicates a potential for cross-resistance among different HDAC inhibitors [].
Q15: What are the known toxicities associated with Pracinostat?
A16: The most frequently reported adverse events in clinical trials of Pracinostat, especially in combination with Azacitidine, include hematologic toxicities like thrombocytopenia, febrile neutropenia, neutropenia, and anemia [, , , ]. Fatigue, nausea, and gastrointestinal events were also observed [, , , ]. Higher doses of Pracinostat led to increased treatment discontinuations due to adverse events in a study of patients with higher-risk MDS, suggesting a dose-dependent toxicity profile [].
Q16: What is the impact of structural modifications on Pracinostat's activity?
A18: Interestingly, minor structural changes to Pracinostat can significantly impact its HDAC inhibitory activity. For example, shifting the N-hydroxyacrylamide attachment from the 5th to the 6th position of the benzimidazole ring completely abolished its inhibitory activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


